3-Chloro-1-(4-chlorophenyl)-1H-pyrazole
CAS No.:
Cat. No.: VC18752192
Molecular Formula: C9H6Cl2N2
Molecular Weight: 213.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H6Cl2N2 |
|---|---|
| Molecular Weight | 213.06 g/mol |
| IUPAC Name | 3-chloro-1-(4-chlorophenyl)pyrazole |
| Standard InChI | InChI=1S/C9H6Cl2N2/c10-7-1-3-8(4-2-7)13-6-5-9(11)12-13/h1-6H |
| Standard InChI Key | RYLRCZPJGJGLQN-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1N2C=CC(=N2)Cl)Cl |
Introduction
Chemical Identity and Structural Properties
Basic Molecular Data
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 3-chloro-1-(4-chlorophenyl)pyrazole | |
| Molecular Formula | CHClN | |
| Molecular Weight | 213.06 g/mol | |
| CAS Registry Number | 1416914-59-4 | |
| SMILES | ClC1=CC=C(C=C1)N2C=C(Cl)N=C2 |
Structural Features
The compound’s crystal structure reveals a planar pyrazole ring (dihedral angle: 7.93° with the phenyl group), stabilized by π-π interactions (centroid distance: 3.758 Å) . The chlorine atoms enhance lipophilicity, favoring membrane penetration in biological systems .
Synthesis and Optimization
Route 1: Cyclization and Chlorination
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Cyclization: 4-Chlorophenylhydrazine reacts with ethyl acetoacetate in ethanol to form 1-(4-chlorophenyl)-3-methyl-1H-pyrazole .
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Oxidation: KMnO oxidizes the methyl group to a carboxylic acid .
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Chlorination: Thionyl chloride (SOCl) converts the acid to 3-chloro-1-(4-chlorophenyl)-1H-pyrazole .
Yield: ~74% (after recrystallization) .
Route 2: One-Pot Dehydrogenation
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Conditions: Oxidizing agents (e.g., air/O) in polar aprotic solvents (DMF, THF) with bases (KCO) .
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Advantages: Avoids intermediate isolation, achieving 85% yield .
Reaction Optimization
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | DMF | Maximizes solubility of intermediates |
| Temperature | 90–100°C | Accelerates dehydrogenation |
| Catalyst | PEG-400 | Enhances thiourea coupling efficiency |
Biological Activities and Applications
Pharmacological Prospects
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Anti-inflammatory Activity: Structural analogs demonstrate TNF-α and IL-6 inhibition (e.g., 61–93% at 10 µM) .
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Anticancer Potential: Pyrazole carbohydrazides induce apoptosis in A549 lung cancer cells (IC: 0.04–11.4 µM) .
Physicochemical Characterization
Spectroscopic Data
Thermal Properties
| Property | Value | Method |
|---|---|---|
| Melting Point | 133–135°C | Differential Scanning Calorimetry |
| Stability | Stable ≤200°C | Thermogravimetric Analysis |
Industrial and Research Applications
Agrochemical Development
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Pyraclostrobin Synthesis: Reacted with 2-nitrophenyl methoxy derivatives to form strobilurin fungicides .
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Structure-Activity Relationship (SAR): Chlorine substitution at position 3 enhances herbicidal potency .
Pharmaceutical Intermediates
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Antiviral Agents: Modified to target viral proteases (e.g., SARS-CoV-2 M) .
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Antibacterial Scaffolds: Thiourea derivatives show MIC values of 2–8 µg/mL against E. coli and S. aureus .
Future Research Directions
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